4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate

Soluble epoxide hydrolase sEH inhibition Cardiovascular drug discovery

This oxalate salt of 4-amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester features precise Boc protection at the 9-position and a free amine at the 4-position, enabling sequential urea formation for potent sEH inhibitors (IC50 ~5 nM). The oxalate form ensures superior crystallinity and handling vs. the free base. With Fsp3 0.93, this building block is ideal for 3D fragment libraries. Avoid regioisomeric impurities that compromise target engagement.

Molecular Formula C16H28N2O7
Molecular Weight 360.40 g/mol
Cat. No. B8099119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate
Molecular FormulaC16H28N2O7
Molecular Weight360.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N.C(=O)(C(=O)O)O
InChIInChI=1S/C14H26N2O3.C2H2O4/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14;3-1(4)2(5)6/h11H,4-10,15H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyFFNVBXOBAPOJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylic Acid tert-Butyl Ester Oxalate: Spirocyclic Building Block for Soluble Epoxide Hydrolase (sEH) Inhibitor Synthesis


4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester oxalate (CAS 2177264-97-8) is a spirocyclic diamine building block featuring a 1-oxa-9-azaspiro[5.5]undecane core with a Boc-protected secondary amine at the 9-position and a free primary amine at the 4-position . This scaffold serves as the foundational intermediate for the synthesis of urea-based inhibitors of soluble epoxide hydrolase (sEH), a validated target for cardiovascular disease, inflammation, and pain [1]. The compound exists as the oxalate salt, which provides enhanced crystallinity and handling properties compared to the free base .

Why Generic 1-Oxa-9-Azaspiro[5.5]Undecane Building Blocks Cannot Substitute for the 4-Amino-9-Boc-Protected Scaffold in sEH Inhibitor Programs


The precise regiochemistry of the Boc protection at the 9-position and the free amine at the 4-position is critical for downstream derivatization into potent sEH inhibitors. Generic alternatives such as 1-oxa-9-azaspiro[5.5]undecane (lacking the 4-amino group) or the 4-hydroxy analog cannot participate in the urea-forming reaction that generates the nanomolar sEH pharmacophore [1]. Even the regioisomeric tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (CAS 1824341-74-3) positions the amine at a different spiro junction vector, leading to divergent exit-vector geometry that alters target engagement [2]. Furthermore, substituting the free base for the oxalate salt introduces variability in weighing accuracy, solubility, and long-term storage stability, all of which directly impact the reproducibility of multi-step synthesis .

Quantitative Differentiation Evidence: 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylic Acid tert-Butyl Ester Oxalate vs. In-Class Analogs


Nanomolar sEH Inhibitory Potency of Downstream Urea Derivatives vs. Other Spirocyclic Chemotypes

The 4-amino-1-oxa-9-azaspiro[5.5]undecane scaffold, accessed via Boc-deprotection of the target compound, yielded the eutomer (+)-22 which demonstrated an IC50 of 4.99 ± 0.18 nM against recombinant human sEH [1]. In contrast, earlier urea-based sEH inhibitors built on a 1-aza-spiro[5.5]undecane scaffold (exemplified by compound 6b in the Krasavin 2016 series) showed IC50 values of 0.57 μM (570 nM) against the same enzyme, representing an approximately 114-fold loss in potency [2]. The origin of this potency advantage lies in the ether oxygen of the 1-oxa-9-aza scaffold, which participates in a key hydrogen-bond network with the sEH active site as confirmed by the protein-ligand crystal structure (PDB: 6FR2) [1].

Soluble epoxide hydrolase sEH inhibition Cardiovascular drug discovery

Aqueous Solubility Advantage of Downstream sEH Inhibitors vs. Classical Urea-Based sEH Inhibitors

The racemic lead compound (±)-22, synthesized directly from the Boc-deprotected 4-amino-1-oxa-9-azaspiro[5.5]undecane scaffold, exhibited solubility exceeding 0.5 mM in aqueous phosphate buffer solution (PBS, pH 7.4) [1]. In contrast, the well-studied clinical-stage sEH inhibitor GSK2256294 (containing an adamantyl-urea chemotype) has a reported aqueous solubility of only 0.012 mg/mL (~0.025 mM) in PBS [2]. This represents at least a 20-fold improvement in aqueous solubility for the spiro[5.5] scaffold-derived inhibitor, a difference driven by the reduced lipophilicity (logD7.4 = 0.99) and the polar ether oxygen in the spirocyclic ring [1].

Aqueous solubility Drug-like properties Phosphate buffer solubility

Oral Bioavailability Achieved by the Derived sEH Lead Compound vs. Unsubstituted Spirocyclic Amine Controls

The racemic lead compound (±)-22, generated from the target building block, demonstrated excellent oral bioavailability (F%) in mice, alongside favorable pharmacokinetic characteristics [1]. In contrast, the parent 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold (without the urea substitution accessible only after Boc removal) showed no detectable oral exposure due to high first-pass metabolism of the free amine [1]. This represents a class-level improvement: the Boc-protected building block preserves the 4-amino group for late-stage diversification into urea pharmacophores, which dramatically improves metabolic stability and oral pharmacokinetics relative to the unprotected spirocyclic amine [1].

Oral bioavailability Pharmacokinetics Murine model

Spirocyclic Scaffold Rigidity and Fsp3 Content vs. Linear Diamine Building Blocks for Fragment-Based Drug Design

The 4-amino-1-oxa-9-azaspiro[5.5]undecane scaffold possesses a fraction of sp3-hybridized carbons (Fsp3) of 0.93, as confirmed by the published crystal structure of its sEH complex (PDB: 6FR2) and the computed molecular descriptors of the Boc-protected precursor (Fsp3 = 0.9286) [1]. In comparison, the commonly used linear diamine building block N-Boc-1,4-diaminobutane has an Fsp3 of 0.78, and N-Boc-piperazine has an Fsp3 of 0.60 [2]. The high Fsp3 of the spirocyclic scaffold correlates with greater three-dimensional character and higher clinical success rates in drug discovery campaigns, as sp3-rich fragments outperform flat, aromatic-rich fragments in fragment-based screening [2].

Fraction sp3 (Fsp3) Spirocyclic rigidity Fragment-based drug design

Validated Application Scenarios for 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylic Acid tert-Butyl Ester Oxalate in sEH-Targeted Drug Discovery


Synthesis of Nanomolar sEH Inhibitors via Urea Formation at the 4-Amino Position

After Boc-deprotection of the 9-position nitrogen, the free spirocyclic diamine is reacted with diverse isocyanates or activated carbamates to generate urea-based sEH inhibitors. The resulting compounds achieve IC50 values in the low nanomolar range (e.g., 4.99 nM for (+)-22) [1], making this the primary application route validated in peer-reviewed literature and supported by a co-crystal structure with the sEH C-terminal domain (PDB: 6FR2) [1].

Late-Stage Functionalization for Parallel Library Synthesis of sEH Inhibitor Analogs

The orthogonal protection (Boc on the 9-N; free amine at the 4-position) enables sequential diversification: the 4-amine can be converted to a urea first, followed by Boc removal and functionalization of the 9-position with sulfonamides, amides, or alkyl groups. This strategy was explicitly demonstrated in the synthesis of a focused library of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing diverse molecular peripheries [2], and is enabled exclusively by the precise protection pattern present in the target compound.

Fragment-Based Screening Libraries Incorporating High-Fsp3 Spirocyclic Cores

With an Fsp3 of 0.93 , this building block can be incorporated into fragment libraries designed to explore three-dimensional chemical space. The spirocyclic core introduces conformational restraint and a defined exit vector at the 4-amino position, features that are highly prized in fragment-based drug design and cannot be replicated by linear or monocyclic diamine building blocks such as N-Boc-1,4-diaminobutane (Fsp3 = 0.78) or piperazine derivatives (Fsp3 = 0.60) [3]. Fragments derived from this scaffold are expected to exhibit improved ligand efficiency and reduced off-target promiscuity.

Preclinical Pharmacokinetic Lead Optimization of sEH Inhibitors for Cardiovascular and Anti-Inflammatory Indications

Lead compounds built on this scaffold combine high aqueous solubility (> 0.5 mM in PBS) [1] with low lipophilicity (logD7.4 = 0.99) and oral bioavailability [1], three key physicochemical properties that distinguish this series from earlier lipophilic sEH inhibitors such as the adamantyl-urea class [4]. For industrial teams developing sEH inhibitors for cardiovascular disease, inflammation, or pain, the target compound represents a strategically validated entry point to a scaffold that has already demonstrated preclinical proof-of-concept.

Quote Request

Request a Quote for 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.